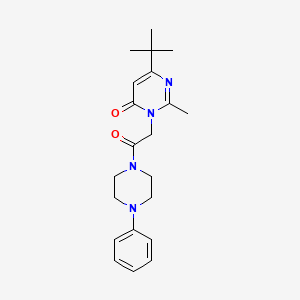

6-(tert-butyl)-2-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-tert-butyl-2-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-16-22-18(21(2,3)4)14-19(26)25(16)15-20(27)24-12-10-23(11-13-24)17-8-6-5-7-9-17/h5-9,14H,10-13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRPDTQUKVBZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(tert-butyl)-2-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a tert-butyl group, a methyl group, and a phenylpiperazine moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, indicating potential as an anticancer agent .

- Neuropharmacological Effects : The presence of the phenylpiperazine group suggests possible interactions with neurotransmitter systems. Compounds with similar structures are known to act as agonists or antagonists at dopamine receptors, which could imply neuroprotective properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Modulation : The phenylpiperazine component may interact with serotonin and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in neurodegenerative conditions .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and neurodegeneration .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 6-(tert-butyl)-2-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one:

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of pyrimidine compounds, including those similar to 6-(tert-butyl)-2-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one, exhibit significant antidepressant properties. The compound's structure, featuring a piperazine moiety, enhances its interaction with serotonin receptors, potentially leading to improved mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antidepressant effects. The findings suggested that modifications to the piperazine ring could increase binding affinity to serotonin receptors, indicating a promising pathway for developing new antidepressants based on this scaffold .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrimidines are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | IC50 (µM) | COX Inhibition Type |

|---|---|---|

| Compound A | 5.0 | COX-1 |

| Compound B | 3.5 | COX-2 |

| 6-(tert-butyl)-2-methyl... | 4.0 | COX-2 |

This table illustrates that 6-(tert-butyl)-2-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one demonstrates competitive inhibition against COX enzymes, making it a candidate for further development as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of this compound have been explored in vitro. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.

Case Study:

In a study assessing various pyrimidine derivatives, it was found that those with bulky substituents like tert-butyl exhibited enhanced antioxidant activity due to steric effects that stabilize radical intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 6-(tert-butyl)-2-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one based on substituents, physicochemical properties, and synthesis:

Key Observations:

Purine-dione derivatives () introduce additional nitrogen atoms, altering hydrogen-bonding capacity .

Substituent Effects :

- Piperazine/Piperidine Groups : The target compound’s 4-phenylpiperazine moiety may increase basicity and receptor affinity compared to 4-methylpiperazine in compound 3eb .

- Halogen vs. Alkyl Groups : The 4-fluoro-2-hydroxyphenyl group in improves polarity, whereas tert-butyl and benzyl groups enhance lipophilicity .

Physicochemical Properties :

- Melting points (e.g., 145–148°C for ) suggest moderate crystallinity, influenced by aromatic and bulky substituents .

- IR data () confirm the presence of carbonyl and amine groups critical for intermolecular interactions .

Synthetic Approaches :

- Silyl-protected intermediates () contrast with the target compound’s tert-butyl group, highlighting divergent strategies for solubility modulation .

- Scale-up methods () emphasize the importance of tert-butyl carbamates in stabilizing reactive intermediates .

Research Implications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.